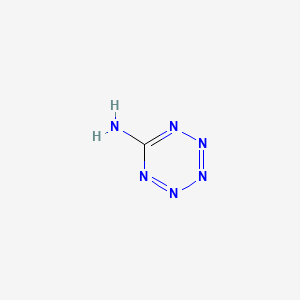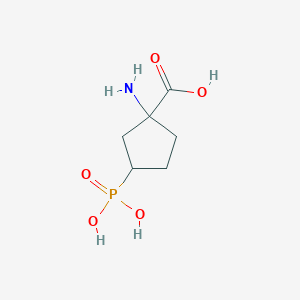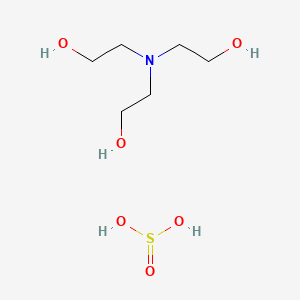
Gold, isotope of mass 200
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold-200 is a radioactive isotope of gold with the symbol 200 Au. It has a mass number of 200, consisting of 79 protons and 121 neutrons. This isotope is known for its relatively short half-life of approximately 48.4 minutes . Gold-200 is primarily used in scientific research due to its unique properties and behavior in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gold-200 is typically produced through neutron activation of platinum-200. This process involves bombarding platinum-200 with neutrons, resulting in the formation of gold-200 through a nuclear reaction. The reaction conditions require a neutron source, such as a nuclear reactor, and precise control over the neutron flux to ensure the desired isotope is produced .
Industrial Production Methods: Industrial production of gold-200 is limited due to its short half-life and specialized applications. It is generally produced in small quantities for research purposes. The production process involves the irradiation of platinum-200 targets in a nuclear reactor, followed by chemical separation to isolate the gold-200 isotope .
Analyse Des Réactions Chimiques
Types of Reactions: Gold-200 undergoes various chemical reactions, including:
Oxidation: Gold-200 can be oxidized to form gold(III) compounds, such as gold(III) chloride (AuCl3).
Reduction: Gold-200 can be reduced to its metallic form using reducing agents like sodium borohydride.
Substitution: Gold-200 can participate in substitution reactions, where ligands in gold complexes are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Chlorine gas or hydrochloric acid can be used to oxidize gold-200 to gold(III) chloride.
Reduction: Sodium borohydride or hydrogen gas can be used as reducing agents to convert gold-200 compounds to metallic gold.
Substitution: Ligands such as thiolates, phosphines, and cyanides are commonly used in substitution reactions involving gold-200.
Major Products Formed:
Oxidation: Gold(III) chloride (AuCl3)
Reduction: Metallic gold (Au)
Substitution: Various gold complexes, such as gold(I) thiolate and gold(I) phosphine complexes.
Applications De Recherche Scientifique
Gold-200 has several scientific research applications, including:
Chemistry: Gold-200 is used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Gold-200-labeled compounds are used in biological studies to track the distribution and metabolism of gold in living organisms.
Medicine: Gold-200 is used in radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Industry: Gold-200 is used in materials science research to study the behavior of gold in various industrial processes
Mécanisme D'action
The mechanism of action of gold-200 in biological systems involves its interaction with cellular components. Gold-200 can bind to proteins and enzymes, affecting their function. It can also interact with nucleic acids, potentially causing DNA damage. The radioactive decay of gold-200 releases beta particles, which can induce cellular damage and apoptosis .
Molecular Targets and Pathways:
Proteins and Enzymes: Gold-200 can inhibit the activity of enzymes such as acid phosphatase and beta-glucuronidase.
DNA: Gold-200 can cause DNA strand breaks and mutations through its radioactive decay
Comparaison Avec Des Composés Similaires
Gold-200 can be compared with other gold isotopes and compounds, such as:
Gold-198: Another radioactive isotope of gold with a longer half-life of 2.7 days, used in brachytherapy for cancer treatment.
Gold-199: A radioactive isotope with a half-life of 3.14 days, used in diagnostic imaging.
Gold(I) Compounds: Such as gold(I) thiolate, used in the treatment of rheumatoid arthritis.
Gold(III) Compounds: Such as gold(III) chloride, used in catalysis and materials science
Uniqueness of Gold-200: Gold-200’s short half-life and specific decay properties make it particularly useful for short-term studies and applications where rapid decay is advantageous. Its unique behavior in chemical reactions and biological systems distinguishes it from other gold isotopes and compounds .
Propriétés
Numéro CAS |
20091-45-6 |
|---|---|
Formule moléculaire |
Au |
Poids moléculaire |
199.9708 g/mol |
Nom IUPAC |
gold-200 |
InChI |
InChI=1S/Au/i1+3 |
Clé InChI |
PCHJSUWPFVWCPO-AKLPVKDBSA-N |
SMILES isomérique |
[200Au] |
SMILES canonique |
[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



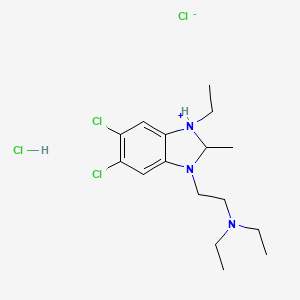
![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)
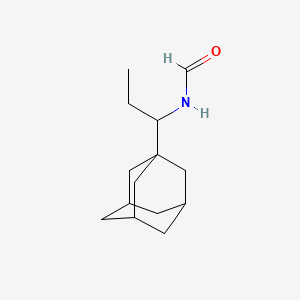

![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)

![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)

